molecular formula C5H8O3 B1294528 3-Hydroxytetrahydro-2h-pyran-2-one CAS No. 5058-01-5

3-Hydroxytetrahydro-2h-pyran-2-one

Cat. No.: B1294528
CAS No.: 5058-01-5
M. Wt: 116.11 g/mol
InChI Key: FHSAZOGISLHXPK-UHFFFAOYSA-N
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Description

3-Hydroxytetrahydro-2H-pyran-2-one, also known as 3-hydroxy-2H-pyran-2-one, is a heterocyclic organic compound with the molecular formula C5H8O3. It is a derivative of tetrahydropyran and contains a hydroxyl group at the third position and a lactone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxytetrahydro-2H-pyran-2-one can be achieved through several methods. . This method typically requires specific reaction conditions, including the presence of a suitable catalyst and controlled temperature.

Another synthetic route involves the cyclization of 2,5-dihydroxyvaleric acid δ-lactone under acidic conditions . This method is relatively straightforward and can be performed under mild reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and temperature control are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxytetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxotetrahydro-2H-pyran-2-one.

    Reduction: The lactone ring can be reduced to form the corresponding diol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: 3-Oxotetrahydro-2H-pyran-2-one.

    Reduction: 3,4-Dihydroxytetrahydro-2H-pyran.

    Substitution: Various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

3-Hydroxytetrahydro-2H-pyran-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical reactions and applications in various fields.

Properties

IUPAC Name

3-hydroxyoxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-4-2-1-3-8-5(4)7/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSAZOGISLHXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)OC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5058-01-5
Record name Valeric acid, 2,5-dihydroxy-, delta-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5058-01-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxytetrahydro-2h-pyran-2-one
Reactant of Route 2
3-Hydroxytetrahydro-2h-pyran-2-one
Reactant of Route 3
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Reactant of Route 4
3-Hydroxytetrahydro-2h-pyran-2-one
Reactant of Route 5
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Reactant of Route 6
3-Hydroxytetrahydro-2h-pyran-2-one

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